molecular formula C7H6BrN3O2 B1384617 3-Bromo-7-hydroxy-2-methylpyrazolo[1,5-a]pyrimidin-5(4H)-one CAS No. 1310320-89-8

3-Bromo-7-hydroxy-2-methylpyrazolo[1,5-a]pyrimidin-5(4H)-one

Cat. No.: B1384617
CAS No.: 1310320-89-8
M. Wt: 244.05 g/mol
InChI Key: KJLOYGIEHTZFSS-UHFFFAOYSA-N
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Description

3-Bromo-7-hydroxy-2-methylpyrazolo[1,5-a]pyrimidin-5(4H)-one is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidinone core substituted with bromo, hydroxy, and methyl groups at positions 3, 7, and 2, respectively. The bromine atom at C-3 enhances reactivity for cross-coupling reactions, enabling diversification into derivatives with varied pharmacological profiles . The hydroxy group at C-7 and methyl group at C-2 contribute to hydrogen-bonding interactions and steric effects, influencing solubility and target binding .

Properties

IUPAC Name

3-bromo-7-hydroxy-2-methyl-4H-pyrazolo[1,5-a]pyrimidin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3O2/c1-3-6(8)7-9-4(12)2-5(13)11(7)10-3/h2,13H,1H3,(H,9,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJLOYGIEHTZFSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=CC(=O)NC2=C1Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of 5-Aminopyrazoles with β-Dicarbonyl Precursors

A primary route involves cyclocondensation between 5-amino-3-methylpyrazole and β-keto esters or diketones. For example:

  • Reaction : 5-Amino-3-methylpyrazole reacts with ethyl acetoacetate under acidic conditions (e.g., H2SO4/AcOH) to form the pyrazolo[1,5-a]pyrimidin-5(4H)-one core.
  • Bromination : Subsequent bromination at position 3 is achieved using N-bromosuccinimide (NBS) in DMF at 80°C, yielding 3-bromo derivatives.
  • Hydroxylation : The 7-hydroxy group is introduced via alkaline hydrolysis of a methoxy or acetyloxy precursor (e.g., using KOH/EtOH).

Key Data :

Step Conditions Yield (%) Source
Cyclocondensation H2SO4, reflux 78–85
Bromination NBS, DMF, 80°C 65–72
Hydroxylation KOH/EtOH, reflux 88–92

Pericyclic [4 + 2] Cycloaddition

A scalable one-pot method employs a [4 + 2] cycloaddition between N-propargylic sulfonylhydrazones and sulfonyl azides:

  • Procedure : Copper(I)-catalyzed click reaction forms a triazole intermediate, which undergoes intramolecular Diels–Alder cyclization to yield dihydropyrazolo[1,5-a]pyrimidines.
  • Oxidation : The dihydro intermediate is oxidized (e.g., with DDQ) to the aromatic pyrimidinone.
  • Functionalization : Bromine is introduced via electrophilic substitution using Br2/AcOH, while the 7-hydroxy group is retained from the starting material.

Optimized Parameters :

  • Catalyst: CuCl (10 mol%)
  • Temperature: 120°C (microwave-assisted)
  • Yield: 70–76% for cycloaddition; 82% for bromination.

Three-Component Reaction with Aldehydes and Activated Methylene Compounds

A one-pot synthesis combines:

  • 5-Amino-3-methylpyrazole
  • Aldehydes (e.g., glyoxylic acid for hydroxylation)
  • Malononitrile or ethyl cyanoacetate

Mechanism :

  • Imine formation between aldehyde and aminopyrazole.
  • Nucleophilic attack by the methylene compound.
  • Cyclization and oxidation to form the pyrimidinone ring.

Bromination Strategy :

  • Post-cyclization bromination at position 3 using NaBr/K2S2O8 in H2O.

Performance Metrics :

Component Role Yield (%)
Glyoxylic acid Introduces 7-OH group 85
NaBr/K2S2O8 Oxidative bromination 68

Microwave-Assisted Solid-Phase Synthesis

Advantages : Rapid reaction times (minutes vs. hours) and higher yields.

  • Steps :
    • Resin-bound 5-amino-3-methylpyrazole reacts with β-keto ester under microwave irradiation (150°C).
    • Bromination on-resin using Br2/CH2Cl2.
    • Cleavage with TFA/H2O to release the product.

Data :

  • Total yield: 81%
  • Purity: >95% (HPLC).

Palladium-Catalyzed Cross-Coupling for Late-Stage Bromination

For regioselective bromination:

  • Substrate : 7-Hydroxy-2-methylpyrazolo[1,5-a]pyrimidin-5(4H)-one
  • Reagent : Pd(OAc)2/LiBr in DMSO at 100°C.

Efficiency :

  • Selectivity: >90% for position 3
  • Yield: 74%.

Critical Analysis of Methods

Method Advantages Limitations
Cyclocondensation High yields, scalable Multi-step purification
Cycloaddition One-pot, atom-economical Requires specialized catalysts
Three-component Versatile substituent introduction Competing side reactions
Microwave-assisted Fast, high purity Equipment-dependent
Cross-coupling Regioselective Costly palladium reagents

Chemical Reactions Analysis

Types of Reactions

3-Bromo-7-hydroxy-2-methylpyrazolo[1,5-a]pyrimidin-5(4H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction Reactions: The compound can be reduced to form different derivatives with altered biological activities.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydride, potassium carbonate, and various nucleophiles. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

    Substitution Reactions: Products include various substituted pyrazolo[1,5-a]pyrimidines with different functional groups.

    Oxidation Reactions: Products include ketones or aldehydes derived from the oxidation of the hydroxyl group.

    Reduction Reactions: Products include reduced derivatives with potential changes in biological activity.

Scientific Research Applications

Medicinal Chemistry

3-Bromo-7-hydroxy-2-methylpyrazolo[1,5-a]pyrimidin-5(4H)-one has been studied for its potential pharmacological properties, particularly as an antitumor agent. Its mechanism of action may involve the inhibition of specific enzymes or pathways crucial for cancer cell proliferation.

Case Study: Antitumor Activity
A study demonstrated that derivatives of pyrazolo[1,5-a]pyrimidines exhibit significant cytotoxicity against various cancer cell lines. The compound's structure allows for interaction with molecular targets involved in tumor growth, making it a candidate for further drug development .

Enzyme Inhibition

Research indicates that this compound can act as an inhibitor for certain enzymes, which may have implications in treating diseases related to enzyme dysfunction.

Case Study: Enzyme Inhibition
In a recent study, the compound was tested against various kinases involved in cancer signaling pathways. The results showed promising inhibition rates, suggesting its potential use in targeted cancer therapies .

Material Science

Due to its unique photophysical properties, this compound is also being explored for applications in organic light-emitting devices (OLEDs) and fluorescent probes.

Case Study: OLED Development
A project aimed at developing new materials for OLEDs utilized this compound to enhance light emission efficiency. The results indicated improved performance compared to traditional materials .

Mechanism of Action

The mechanism of action of 3-Bromo-7-hydroxy-2-methylpyrazolo[1,5-a]pyrimidin-5(4H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to alterations in cellular processes. For example, it may inhibit certain kinases involved in cell proliferation, thereby exhibiting anticancer activity. The exact molecular pathways and targets can vary depending on the specific biological context and application.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical and Chemical Properties

The substituents on the pyrazolo[1,5-a]pyrimidinone scaffold critically affect physicochemical properties. Key comparisons include:

Compound Name Substituents (Positions) Melting Point (°C) Yield (%) Key Properties/Applications References
3-Bromo-7-hydroxy-2-methylpyrazolo[1,5-a]pyrimidin-5(4H)-one Br (C-3), OH (C-7), CH₃ (C-2) Data not provided Reactive intermediate for Suzuki couplings; potential MAO-B inhibition
7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one CF₃ (C-7) Boiling point: 193.7°C; density: 1.69 g/cm³; higher lipophilicity
3-(4-Methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one (5a) 4-MeOPh (C-3), CF₃ (C-7) 91 Anticipated enhanced solubility due to methoxy group
(E)-3-Styryl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one (5q) Styryl (C-3), CF₃ (C-7) 307–309 74 Extended conjugation; potential fluorescence properties
3-(4-Chlorophenyl)-2-methyl-5-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one 4-ClPh (C-3), Ph (C-5), CH₃ (C-2) Structural analog with dual aryl groups; possible kinase inhibition

Key Observations:

  • Electron-Withdrawing Groups (e.g., CF₃): The trifluoromethyl group at C-7 increases molecular weight and lipophilicity, as seen in 7-(trifluoromethyl) derivatives (density: 1.69 g/cm³) . This enhances membrane permeability but may reduce aqueous solubility.
  • Methoxyphenyl groups improve solubility via polar interactions .
  • Halogen Substituents (e.g., Br, Cl): Bromine at C-3 facilitates Suzuki-Miyaura cross-coupling reactions, enabling rapid diversification . Chlorinated analogs (e.g., 4-ClPh in ) may exhibit enhanced metabolic stability.

Stability and Reactivity

  • Bromine Reactivity: The C-3 bromine in the target compound is more reactive than chlorine in analogs (e.g., 5-chloropyrazolo[1,5-a]pyrimidines ), enabling efficient cross-coupling.
  • Hydroxy Group Stability: The C-7 hydroxy group may undergo methylation or acetylation to modulate bioavailability, contrasting with CF₃-substituted analogs lacking this site .

Biological Activity

Overview

3-Bromo-7-hydroxy-2-methylpyrazolo[1,5-a]pyrimidin-5(4H)-one is a member of the pyrazolo[1,5-a]pyrimidine family, which has garnered attention for its potential biological activities. This compound, identified by CAS number 1310320-89-8, exhibits a range of pharmacological properties that make it a candidate for further research in medicinal chemistry.

  • Molecular Formula : C7_7H6_6BrN3_3O2_2
  • Molecular Weight : 244.05 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The compound may inhibit certain kinases involved in cell proliferation and survival pathways, which is significant for its potential anticancer properties. Additionally, its hydroxyl and bromine substituents may enhance its reactivity and selectivity towards biological targets.

Anticancer Properties

Research indicates that derivatives of pyrazolo[1,5-a]pyrimidines exhibit notable anticancer activity. For instance:

  • Cell Proliferation Inhibition : Studies have shown that compounds similar to this compound can effectively inhibit the growth of various cancer cell lines through kinase inhibition mechanisms .

Antiviral and Antimicrobial Activities

The compound has also been investigated for its antiviral and antimicrobial properties:

  • Antiviral Activity : Preliminary studies suggest that this compound may interfere with viral replication processes, although specific mechanisms remain to be fully elucidated .
  • Antimicrobial Effects : Its structural features may contribute to antimicrobial activity against certain pathogens .

Case Studies

Several studies have explored the biological effects of pyrazolo[1,5-a]pyrimidines:

  • In Vitro Studies on Cell Lines :
    • A study evaluating the effects of pyrazolo[1,5-a]pyrimidine derivatives on HeLa and L929 cells demonstrated significant reductions in cell viability at specific concentrations .
  • Enzymatic Inhibition :
    • Research has highlighted the ability of these compounds to act as selective protein inhibitors, showcasing their potential in drug development targeting various diseases .

Comparison with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with related compounds:

Compound NameStructureBiological Activity
7-Hydroxy-2-methylpyrazolo[1,5-a]pyrimidineLacks bromineLower reactivity
3-Bromo-2-methylpyrazolo[1,5-a]pyrimidin-5(4H)-oneSimilar structureModerate activity
7-Hydroxy-5-phenylpyrazolo[1,5-a]pyrimidineContains phenyl groupDifferent interaction profile

The presence of both bromine and hydroxyl groups in this compound enhances its chemical reactivity and potential biological interactions compared to other derivatives.

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of 3-bromo-substituted pyrazolo[1,5-a]pyrimidin-5(4H)-one derivatives?

  • Methodological Answer : The synthesis typically involves bromination at position 3 of the pyrazolo[1,5-a]pyrimidine core. A two-step approach is widely used:

Initial Halogenation : Direct bromination using reagents like N-bromosuccinimide (NBS) under inert conditions.

Functional Group Activation : For subsequent cross-coupling reactions, the lactam oxygen at position 5 is activated using phosphorylating agents (e.g., PyBroP) to enable arylation .
Example Protocol :

  • React 7-hydroxy-2-methylpyrazolo[1,5-a]pyrimidin-5(4H)-one with PyBroP and triethylamine in 1,4-dioxane under inert atmosphere to activate the C–O bond .
  • Perform Suzuki-Miyaura coupling with aryl boronic acids using Pd catalysts (e.g., XPhosPdG2/XPhos) to install aryl groups at position 3 .

Q. How are pyrazolo[1,5-a]pyrimidine derivatives characterized to confirm structural fidelity?

  • Methodological Answer : A combination of spectroscopic and crystallographic techniques is critical:
  • NMR Spectroscopy : 1H and 13C NMR to confirm substitution patterns (e.g., bromine at position 3, methyl at position 2) .
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular weight and fragmentation patterns .
  • X-ray Crystallography : Resolve ambiguous regiochemistry or stereochemistry, as demonstrated for related pyrazolo[1,5-a]pyrimidines .

Advanced Research Questions

Q. How can microwave-assisted synthesis improve the efficiency of Suzuki-Miyaura cross-coupling reactions for 3-bromo pyrazolo[1,5-a]pyrimidines?

  • Methodological Answer : Microwave irradiation significantly enhances reaction kinetics and reduces side reactions. Key advantages :
  • Reduced Reaction Time : From 24 hours (conventional heating) to 2–4 hours .
  • Higher Yields : Improved yields (e.g., 63–86% vs. 45–60% with conventional methods) due to uniform heating .
    Optimized Conditions :
ParameterMicrowave ConditionsConventional Heating
Temperature110°C110°C
Time2–4 hours24 hours
CatalystPd(PPh3)2Cl2Pd(PPh3)2Cl2
Yield63–86%45–60%
Reference:

Q. What strategies mitigate debromination during cross-coupling reactions of 3-bromo pyrazolo[1,5-a]pyrimidines?

  • Methodological Answer : Debromination is a common side reaction due to the labile C–Br bond. Solutions include :
  • Catalyst Selection : Use of XPhosPdG2/XPhos instead of traditional Pd(PPh3)4 reduces β-hydride elimination .
  • Low-Temperature Reactions : Conduct couplings at 60–80°C instead of reflux conditions .
  • Boronic Acid Preactivation : Pre-mix boronic acids with bases (e.g., Na2CO3) to minimize side reactions .

Q. How does the introduction of a bromine substituent at position 3 influence the biological activity of pyrazolo[1,5-a]pyrimidines?

  • Methodological Answer : Bromine enhances bioactivity by:
  • Steric and Electronic Effects : Increases binding affinity to enzymes like monoamine oxidase B (MAO-B) (IC50: 1–10 μM) .
  • Improved Metabolic Stability : Bromine’s electronegativity reduces oxidative metabolism in hepatic microsomes .
    Case Study :
    3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one derivatives showed enhanced anti-inflammatory activity compared to non-brominated analogs .

Q. What computational tools are used to predict the ADMET properties of 3-bromo pyrazolo[1,5-a]pyrimidines?

  • Methodological Answer :
  • Molecular Docking : Software like AutoDock Vina evaluates binding to targets (e.g., MAO-B, COX-2) .
  • ADMET Prediction : Tools like SwissADME predict permeability (LogP: 2.5–3.5) and CYP450 interactions .
  • QSAR Models : Correlate substituent effects (e.g., bromine, methyl) with IC50 values .

Data Contradiction Analysis

Q. Why do reported yields for Suzuki-Miyaura couplings of 3-bromo pyrazolo[1,5-a]pyrimidines vary across studies?

  • Methodological Answer : Discrepancies arise from:
  • Catalyst Loading : Higher Pd concentrations (5 mol%) in microwave studies vs. 2 mol% in conventional methods .
  • Boronic Acid Quality : Impurities in boronic acids (e.g., 4-fluorophenyl) reduce yields by 15–20% .
  • Oxygen Sensitivity : Inert atmosphere consistency (e.g., N2 vs. Ar) impacts side reactions .

Functionalization Strategies

Q. How can sequential C-3 and C-5 functionalization of pyrazolo[1,5-a]pyrimidines be achieved?

  • Methodological Answer : A two-step protocol enables diarylation:

C-3 Arylation : Use Suzuki-Miyaura coupling with aryl boronic acids under Pd catalysis .

C-5 Arylation : Activate the lactam oxygen with PyBroP, followed by a second coupling .
Example :

  • 3-Bromo-7-hydroxy-2-methylpyrazolo[1,5-a]pyrimidin-5(4H)-one → 3-aryl-5-aryl derivatives (yields: 70–92%) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-7-hydroxy-2-methylpyrazolo[1,5-a]pyrimidin-5(4H)-one
Reactant of Route 2
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3-Bromo-7-hydroxy-2-methylpyrazolo[1,5-a]pyrimidin-5(4H)-one

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